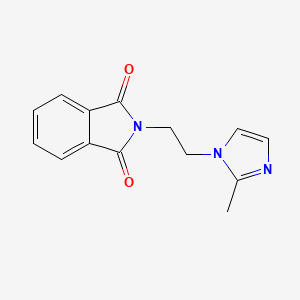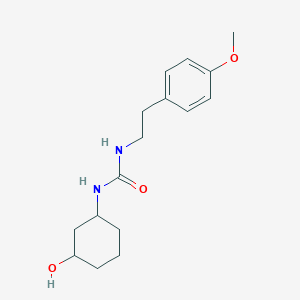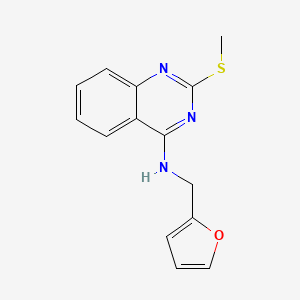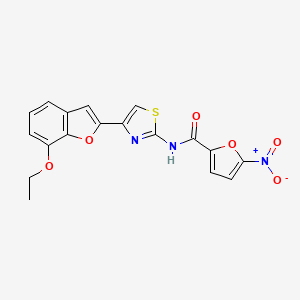![molecular formula C20H24N2O2 B2932550 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone CAS No. 2380033-38-3](/img/structure/B2932550.png)
2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone, also known as MPPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPPE is a piperidine derivative that has been found to exhibit a range of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone involves its binding to the dopamine transporter. 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone binds to the transporter with high affinity and can inhibit the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synapse, which can affect a range of physiological and behavioral processes.
Biochemical and Physiological Effects:
2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its effects on dopamine levels, 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been found to modulate the activity of other neurotransmitter systems, including norepinephrine and serotonin. 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has also been found to affect the activity of ion channels and receptors, which can have a range of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain in large quantities. 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone also exhibits a range of interesting biochemical and physiological effects, which makes it a useful tool for studying the nervous system. However, there are also some limitations to the use of 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone in lab experiments. For example, 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been found to exhibit some toxicity in certain cell lines, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone. One potential direction is the development of 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone analogs that exhibit improved selectivity and potency for the dopamine transporter. Another potential direction is the use of 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone in the study of neurological disorders such as Parkinson's disease and depression. Finally, the use of 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone in the development of new drugs for the treatment of these disorders is also an area of future research.
Métodos De Síntesis
2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone can be synthesized using a two-step process. The first step involves the reaction of 3-(pyridin-4-yloxymethyl)piperidine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to obtain the final product, 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone. This synthesis method has been well-established and has been used to produce 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone in large quantities for scientific research.
Aplicaciones Científicas De Investigación
2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been studied extensively for its potential applications in scientific research. One of the most promising applications of 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone is in the field of neuroscience. 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been found to bind to the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. By binding to this transporter, 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone can modulate dopamine levels and affect a range of physiological and behavioral processes.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-4-2-5-17(12-16)13-20(23)22-11-3-6-18(14-22)15-24-19-7-9-21-10-8-19/h2,4-5,7-10,12,18H,3,6,11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRRDMBNDCBVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2932470.png)



![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide](/img/structure/B2932478.png)
![(1S,5R)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2932480.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2932481.png)
![4-Methyl-5-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2,5-dihydro-1,3-thiazol-2-imine](/img/structure/B2932482.png)
![3-((5-(isopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2932483.png)
![2-(2-(azepan-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2932486.png)
![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932487.png)
